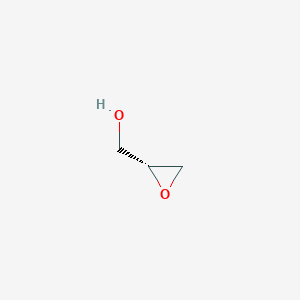

(R)-Glycidol

Overview

Description

(R)-Glycidol is a versatile chemical compound, known for its role as both a substrate and catalyst in a variety of chemical reactions, including CO2 cycloaddition reactions. Its unique reactivity is attributed to the hydroxyl functionality on the oxirane ring, which distinguishes it from other epoxides like propylene oxide. The presence of this hydroxyl group enables the formation of intermolecular hydrogen bonds, leading to a dimeric structure that facilitates nucleophilic attack and the formation of glycerol carbonate under mild conditions (Della Monica et al., 2016).

Synthesis Analysis

(R)-Glycidol can be synthesized through the reaction of 3-chloro-1,2-propanediol with an alkaline compound at low temperature. This process yields glycidol with properties closely matching those of the standard sample, demonstrating an efficient method for its production (Xu Huan-zhi, 2007).

Molecular Structure Analysis

The molecular structure of glycidol polymers has been extensively studied, revealing that glycidol can be polymerized under the action of Lewis and protonic acids, resulting in polymers with varying molecular weights. The structure is characterized by 1-3 units, 1-4 units, and chain branches, shedding light on the polymerization mechanism and the contribution of the activated monomer mechanism in chain growth (Dworak et al., 1995).

Chemical Reactions and Properties

Glycidol serves as an initiator for the ring-opening polymerization of epsilon-caprolactone, leading to the synthesis of epoxy-functionalized poly(epsilon-caprolactone). This demonstrates glycidol's role in creating novel materials with potential applications in various fields (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of glycidol, including its boiling point, refractive index, and epoxide value, are crucial for its application in different chemical processes. The synthesis approach impacts these properties, highlighting the importance of optimizing synthesis conditions for desired outcomes (Xu Huan-zhi, 2007).

Chemical Properties Analysis

Glycidol's chemical properties, such as its reactivity in CO2 cycloaddition reactions and its ability to form glycerol carbonate, are significantly influenced by its molecular structure. The hydroxyl group on the oxirane ring plays a pivotal role in its unusual reactivity compared to other epoxides, enabling it to act as both a substrate and catalyst in various chemical reactions (Della Monica et al., 2016).

Scientific Research Applications

Synthesis of Triacylglycerols : (R)-Glycidol is used for the highly regioselective and stereoselective synthesis of triglycerides, as demonstrated by Sonnet (1991) in the study "A short highly regio- and stereoselective synthesis of triacylglycerols" (Sonnet, 1991).

Catalyst in Aerogel Synthesis : It serves as a catalyst in synthesizing high porosity, low-density resorcinol-formaldehyde aerogels and carbon aerogels, allowing for control of their properties, as reported by Zhu et al. (2022) in "Effect of concentration of glycidol on the properties of resorcinol-formaldehyde aerogels and carbon aerogels" (Zhu et al., 2022).

Initiator for Polymerisation : Glycidol is used as an initiator for the ring-opening polymerisation of epsilon-caprolactone, as explored by Zhou et al. (2008) in "Epoxy functionalised poly(epsilon-caprolactone): synthesis and application" (Zhou et al., 2008).

Cancer Research : R-glycidol derivatives of homochiral poly(amidoamine) dendrimers have been found to bind to cell membranes and preferentially enter cancer cells, as studied by Malinga-Drozd et al. (2021) in "Chiral Recognition of Homochiral Poly (amidoamine) Dendrimers Substituted with R- and S-Glycidol by Keratinocyte (HaCaT) and Squamous Carcinoma (SCC-15) Cells In Vitro" (Malinga-Drozd et al., 2021).

Enzymatic Resolution : A novel method for preparing highly pure optically active (R)- and (S)-3-chloro-1,2-propanediol, which can be used in scientific research, involves the use of R-glycidol, as described by Suzuki and Kasai (1991) in "A novel method for the generation of (R)- and (S)-3-chloro-1,2-propanediol by stereospecific dehalogenating bacteria and their use in the preparation of (R)- and (S)-Glycidol" (Suzuki & Kasai, 1991).

Genotoxicity Studies : Glycidol's genotoxic potential has been studied, indicating its ability to cause mutations, DNA damage, and increased micronuclei in cells, as reported by Kim et al. (2006) in "Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray Analysis" (Kim et al., 2006).

Chiral Self-Recognition : The chiral self-recognition in the gas phase of glycidol dimers, leading to differences in absorption patterns, was demonstrated by Borho et al. (2001) in "Chiral self-recognition in the gas phase: the case of glycidol dimers" (Borho et al., 2001).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research.

For a comprehensive analysis, you would need to review relevant scientific literature on “®-Glycidol”. This could include research articles, review articles, and books written by experts in the field. Please note that this is a general approach and the specific details would depend on the particular compound being studied.

properties

IUPAC Name |

[(2R)-oxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904710 | |

| Record name | (R)-Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Glycidol | |

CAS RN |

57044-25-4 | |

| Record name | (+)-Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57044-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-2,3-epoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 57044-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)